5-Methylimidazo[1,2-a]pyridin-6-amine dihydrochloride
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Overview
Description
5-Methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is a chemical compound that has been widely used in scientific research. It is a heterocyclic aromatic amine that is commonly used as a mutagen in laboratory experiments. This compound has been shown to have a significant impact on the biochemical and physiological processes of living organisms. In
Scientific Research Applications
Heterocyclic Amines in Cancer Research
Epidemiologic and experimental evidence suggests that dietary factors, specifically heterocyclic amines (HAs) found in meats cooked at high temperatures, may influence the incidence of mammary gland cancer. Among these, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is notably prevalent in fried and barbecued beef, a common element of Western diets. Chronic dietary exposure to PhIP has been demonstrated to induce mammary gland cancer in rodent models, indicating potential etiological significance in human breast cancer. This highlights the importance of understanding the carcinogenic potential of food-derived HAs and their role in human health (Snyderwine, 1994).
Advances in Heterocyclic Aromatic Amines (HAAs) Research
Recent studies have comprehensively reviewed the formation, mitigation, metabolism, and potential health risks of heterocyclic aromatic amines (HAAs) generated during the cooking of meat products. These compounds, considered probable carcinogens, have been extensively investigated for their formation during food processing and their mitigation strategies. Understanding the metabolic pathways of HAAs in humans and their epidemiological implications in cancer risk underscores the need for effective reduction strategies during food processing and dietary intake to improve food safety and public health (Chen et al., 2020).
Role of Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, including imidazoles and pyrimidines, play a pivotal role in drug discovery, exhibiting a wide array of biological activities. These compounds are integral to the development of new therapeutic agents due to their effective binding with various enzymes and receptors through multiple interactions. This versatility makes heterocyclic compounds a focal point for researchers aiming to design drugs with improved efficacy and reduced toxicity, further emphasizing their significance in medicinal chemistry (Saganuwan, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been associated with a wide range of targets in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines, a class of compounds with a similar structure, have been known to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines, a class of compounds with a similar structure, have been known to affect various biochemical pathways .
Result of Action
Compounds with similar structures have shown inhibitory activity against various tumour cell lines .
properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c1-6-7(9)2-3-8-10-4-5-11(6)8;;/h2-5H,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKLJGCEWXXLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC=CN12)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.